6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
“6-Chloro-2-(4’-iodophenyl)-3-(N,N-diethyl)imidazo[1,2-a]pyridine-3-acetamide”, also known as [123 I]CLINDE, is a compound that has been developed for single-photon emission computed tomography imaging of peripheral benzodiazepine receptors (PBRs) in the brain . It has an imidazopyridine-3-acetamide structure and has shown to have high affinity for PBRs .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is related to well-known PET ligands such as (18)F-PBR111 and (18)F-DPA-714 . It has an imidazopyridine-3-acetamide structure .
Scientific Research Applications
Synthesis and Transformation of Derivatives
Research on the synthesis and chemical transformations of imidazole derivatives, such as "The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles" by Abdurakhmanova et al. (2018), offers insights into the synthesis methods of imidazole derivatives and their biological properties. These derivatives, including imidazoles, are utilized in creating compounds with potential insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other activities (Abdurakhmanova et al., 2018).
Role in Food Chemistry
The formation and fate of heterocyclic amines like PhIP, as discussed in "2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation and fate" by Zamora and Hidalgo (2015), highlight the chemical pathways and the impact of lipid oxidation and the Maillard reaction in the creation of food toxicants. This research could provide a backdrop for studying the interactions of similar imidazo[1,2-a]pyridine derivatives in food chemistry (Zamora & Hidalgo, 2015).
Medicinal Chemistry Applications
Studies on imidazole scaffolds, such as the design of p38α MAP kinase inhibitors with imidazole scaffolds, reveal their potential in creating selective inhibitors for proinflammatory cytokine release inhibition. This suggests a pathway for utilizing specific imidazole derivatives in developing novel therapeutic agents with high binding selectivity and potency (Scior et al., 2011).
Optical Sensors and Organic Synthesis
The development of optical sensors using pyrimidine derivatives, as detailed by Jindal and Kaur (2021), emphasizes the role of heteroatoms in creating recognition units for sensing applications. This could imply potential uses for the specified compound in developing sensors for environmental monitoring or bioanalytical applications (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been known to interact with their targets leading to significant activity against mdr-tb and xdr-tb .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been known to affect certain biochemical pathways leading to their anti-tuberculosis effects .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
In an acute tb mouse model, treatment with q203, an imidazo[1,2-a]pyridine analogue, indicated 90%, 99%, and 999% reduction of bacterial load respectively, after 4 weeks of treatment .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridine analogues have been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
properties
IUPAC Name |
6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXIWDNFHCLJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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